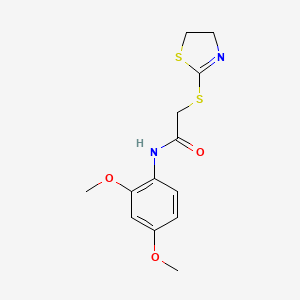

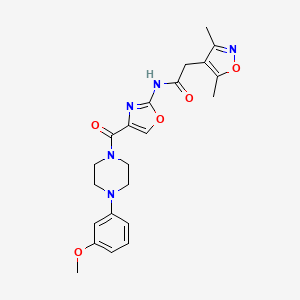

2-(3,5-dimethylisoxazol-4-yl)-N-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)oxazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(3,5-dimethylisoxazol-4-yl)-N-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)oxazol-2-yl)acetamide" is a chemically synthesized molecule that appears to be designed for interaction with biological targets, potentially receptors or enzymes. While the provided papers do not directly discuss this compound, they do provide insight into similar compounds and their biological activities. For instance, paper discusses N-(arylpiperazinyl)acetamide derivatives of dimethylpurine diones and their affinity for serotonin and dopamine receptors. Paper describes the synthesis and biological evaluation of piperazine derivatives with antimicrobial activity. These papers suggest a broader context in which the compound may be studied for its potential receptor affinity or antimicrobial properties.

Synthesis Analysis

The synthesis of related compounds, as described in paper , involves a four-component cyclo condensation using diacetyl, aromatic aldehyde, piperazine, and ammonium acetate with a sulfate ion on yttrium oxide as a catalyst in ethanol. This method could potentially be adapted for the synthesis of the compound , considering the presence of a piperazine moiety within its structure. The synthesis process is likely to involve multiple steps, each requiring careful optimization to ensure the correct attachment of the various functional groups present in the final molecule.

Molecular Structure Analysis

The molecular structure of the compound includes several distinct functional groups: an isoxazole ring, a piperazine moiety, and an oxazole ring, among others. These rings are known for their potential to interact with biological targets. The presence of a methoxyphenyl group suggests potential for hydrophobic interactions, while the piperazine could be involved in hydrogen bonding or ionic interactions. The overall three-dimensional conformation of the molecule would be critical in determining its affinity for specific receptors or enzymes.

Chemical Reactions Analysis

While the specific chemical reactions of the compound are not detailed in the provided papers, compounds with similar structures have been evaluated for their biological activities. For example, the derivatives discussed in paper were evaluated for their receptor affinity, which implies that they may undergo specific interactions with receptor proteins, potentially leading to conformational changes or signaling cascades. Similarly, the antimicrobial activity of compounds in paper suggests that they may interact with bacterial or fungal targets, possibly inhibiting essential enzymes or disrupting cell membranes.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple aromatic rings suggests it may have a relatively high molecular weight and be lipophilic, which could affect its solubility and distribution in biological systems. The functional groups present would contribute to the compound's acid-base properties, and its overall shape and electronic distribution would be important for its interaction with biological targets. The compound's stability, melting point, and boiling point would also be key properties to consider in its practical application and storage.

Applications De Recherche Scientifique

Synthesis and Biological Activity

A study on the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating potential as anti-inflammatory and analgesic agents. These compounds show significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Research into antimicrobial activities of 1,2,4-triazole derivatives, synthesizing novel compounds with good or moderate activities against test microorganisms. This highlights the potential of similar structures in developing new antimicrobial agents (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).

Exploration of ranolazine's potential for treating atrial fibrillation, emphasizing the need for further investigation into its antiarrhythmic activity and atrio-selectivity (J. Hancox, S. Doggrell, 2010).

Synthesis and Characterization

Characterization of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide as potential pesticides through X-ray powder diffraction. This research showcases the importance of structural analysis in the development of new pesticides (E. Olszewska, B. Tarasiuk, S. Pikus, 2011).

Synthesis of new amides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid and their evaluation for anticonvulsant activity, indicating the potential of these compounds in developing treatments for epilepsy (J. Obniska, A. Rapacz, Sabina Rybka, B. Powroźnik, E. Pękala, B. Filipek, P. Żmudzki, K. Kamiński, 2015).

Mécanisme D'action

Target of Action

The compound contains an oxazole ring, a five-membered ring containing an oxygen atom and a nitrogen atom. Oxazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer activities . .

Mode of Action

The mode of action of oxazole derivatives often involves interactions with biological macromolecules, such as proteins and nucleic acids. The specific interactions depend on the structure of the compound and the nature of the target .

Biochemical Pathways

Oxazole derivatives can affect various biochemical pathways depending on their specific targets. For example, some oxazole derivatives inhibit the synthesis of bacterial proteins, leading to antibacterial activity .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For example, if the compound targets bacterial proteins, it could result in the death of bacterial cells .

Propriétés

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O5/c1-14-18(15(2)32-25-14)12-20(28)24-22-23-19(13-31-22)21(29)27-9-7-26(8-10-27)16-5-4-6-17(11-16)30-3/h4-6,11,13H,7-10,12H2,1-3H3,(H,23,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHUMBHAWYFPTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-dimethylisoxazol-4-yl)-N-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)oxazol-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2514589.png)

![2-Amino-4-(3-hydroxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2514594.png)

![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2514598.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide](/img/no-structure.png)

![N-[3-chloro-4-(dimethylamino)phenyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2514600.png)